molecular formula C22H20F2N4O2 B3399401 (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1040639-45-9

(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B3399401
CAS RN: 1040639-45-9
M. Wt: 410.4 g/mol
InChI Key: LPDPIICLUJKRQI-UHFFFAOYSA-N
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Description

“(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that is part of a class of compounds known as pyridazinones . Pyridazinones are a group of organic compounds containing a pyridazinone moiety, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of this compound involves the creation of new 3(2H)-pyridazinone derivatives carrying a 4-substituted phenylpiperazinylethyl moiety on lactam nitrogen . The chemical structures of these synthesized compounds were confirmed by 1H-NMR, mass, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is C17H19F2N5O. It is a complex structure that includes a pyridazinone ring, a piperazine ring, and a methoxyphenyl group .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H19F2N5O, and its molecular weight is 347.37. Further physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Acetylcholinesterase Inhibitor

This compound has been studied for its potential as an Acetylcholinesterase (AChE) inhibitor . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key target for increasing acetylcholine levels. This is particularly relevant in the context of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .

Butyrylcholinesterase Inhibitor

In addition to AChE, the compound has also been evaluated for its inhibitory effects on Butyrylcholinesterase (BChE) . Like AChE, BChE plays a role in the hydrolysis of acetylcholine, and its inhibition can also contribute to increased acetylcholine levels .

Alzheimer’s Disease Treatment

Given its potential as an AChE and BChE inhibitor, this compound is being explored for its potential in the treatment of Alzheimer’s disease . By increasing acetylcholine levels, it could help to alleviate the cognitive impairments associated with this neurodegenerative disease .

Neurodegenerative Disease Research

More broadly, this compound could be of interest in research into neurodegenerative diseases . Its effects on acetylcholine levels could make it a valuable tool in studying the mechanisms of these diseases and evaluating potential treatments .

Drug Design and Synthesis

The design and synthesis of this compound, and others like it, could provide valuable insights for drug design and synthesis . Understanding how changes to the compound’s structure affect its biological activity could guide the development of more effective drugs .

In Silico Evaluation

This compound has been subject to in silico evaluation . This involves using computer simulations to predict the compound’s behavior in biological systems. Such evaluations can provide valuable insights into the compound’s potential effects and guide further research .

Future Directions

The future directions for the study of this compound could involve further investigation of its potential therapeutic applications, particularly in the context of its potential as an acetylcholinesterase inhibitor . Further studies could also explore its analgesic, anti-inflammatory, and antimicrobial activities .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2/c1-30-16-7-5-15(6-8-16)19-9-10-20(26-25-19)27-11-13-28(14-12-27)22(29)21-17(23)3-2-4-18(21)24/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDPIICLUJKRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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